4-Chloropinselin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

4-Chloropinselin is a natural compound recognized for its potential therapeutic applications, particularly in the field of cancer research. It is classified under the category of chlorinated derivatives of pinselin, which are known for their biological activity. The compound is characterized by the presence of a chlorine atom at the fourth position of the pinselin structure, which contributes to its unique properties and interactions within biological systems. The chemical structure of 4-Chloropinselin can be represented as follows:

- Chemical Formula: C₁₁H₉ClO₂

- CAS Number: 104022-83-5

This compound has garnered interest due to its promising role in various biological activities, making it a subject of ongoing research.

Availability and Basic Information

Potential Research Applications

Despite the lack of published research, the structure of 4-Chloropinselin offers clues for potential scientific research applications. The presence of a chlorine atom and a polyphenol structure suggests it may possess interesting biological properties. Here are some potential areas of research:

- Antioxidant Activity: Polyphenols are well known for their antioxidant properties. Researchers could investigate whether 4-Chloropinselin has the ability to scavenge free radicals or inhibit oxidative stress, which is implicated in various diseases .

- Enzyme Inhibition: The structure of 4-Chloropinselin might enable it to bind to and inhibit specific enzymes. Researchers could use in vitro assays to determine if it has inhibitory activity against enzymes of interest.

- Natural Product Scaffold: 4-Chloropinselin’s unique structure could serve as a scaffold for the development of new drugs or bioactive molecules. Medicinal chemists could modify the structure to create analogs with enhanced biological activity.

- Combination Reactions: 4-Chloropinselin can react with other reagents to form more complex compounds.

- Decomposition Reactions: Under certain conditions, it may break down into simpler components.

- Displacement Reactions: The chlorine atom may be substituted by other nucleophiles in reactions with suitable reactants.

- Double Displacement Reactions: It can engage in reactions where ions are exchanged between two compounds, leading to the formation of new products.

These reactions are essential for understanding how 4-Chloropinselin interacts with other chemical entities and its potential transformations in biological systems

4-Chloropinselin exhibits notable biological activity, particularly in the context of cancer research. Studies suggest that it may possess anti-cancer properties, potentially inhibiting tumor growth and influencing cellular pathways associated with cancer progression. The specific mechanisms by which 4-Chloropinselin exerts its effects are still under investigation, but it is believed to interact with various cellular targets, leading to apoptosis (programmed cell death) in cancer cells. Additionally, preliminary studies indicate that 4-Chloropinselin may have antioxidant properties, which could contribute to its protective effects against oxidative stress—a factor involved in cancer development .

The synthesis of 4-Chloropinselin can be achieved through several methods, including:

- Chlorination of Pinselin: This method involves the direct chlorination of pinselin using chlorine gas or chlorinating agents under controlled conditions. The reaction typically requires specific solvents and temperatures to ensure selectivity at the fourth position.

- Synthetic Pathways: Various synthetic routes have been developed in laboratory settings that involve multiple steps, including functional group transformations and purification processes to isolate the desired compound.

- Natural Extraction: As a natural compound, 4-Chloropinselin can also be extracted from certain plant sources where it occurs naturally. This method involves solvent extraction techniques followed by chromatographic purification.

These synthesis methods are crucial for producing sufficient quantities of 4-Chloropinselin for research and potential therapeutic applications.

The primary applications of 4-Chloropinselin are found in:

- Cancer Research: Its potential anti-cancer properties make it a candidate for further studies aimed at developing new cancer therapies.

- Pharmaceutical Development: The compound's unique structure may lead to the development of novel drugs targeting specific pathways involved in cancer and other diseases.

- Biochemical Studies: Researchers utilize 4-Chloropinselin to study its interactions within biological systems, helping to elucidate its mechanisms of action and therapeutic potential.

Interaction studies involving 4-Chloropinselin focus on understanding how this compound interacts with various biological molecules. These studies often examine:

- Protein Binding: Investigating how 4-Chloropinselin binds to proteins involved in cancer pathways can reveal insights into its mechanism of action.

- Cellular Uptake: Understanding how cells absorb and metabolize 4-Chloropinselin helps determine its bioavailability and efficacy as a therapeutic agent.

- Synergistic Effects: Research also explores whether 4-Chloropinselin can enhance the effects of existing cancer treatments when used in combination therapies.

These interaction studies are essential for assessing the therapeutic viability of 4-Chloropinselin and optimizing its use in clinical settings.

Several compounds share structural similarities with 4-Chloropinselin, each exhibiting unique properties and activities. A comparison highlights the distinctive features of 4-Chloropinselin:

| Compound Name | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Pinselin | C₁₁H₁₁O₂ | Antioxidant properties | Parent compound without chlorine |

| Chloropinene | C₁₁H₉Cl | Antimicrobial activity | Contains a different halogen |

| Chlorobenzene | C₆H₅Cl | Industrial solvent | Aromatic compound; less biological activity |

| Pinocembrin | C₁₁H₁₂O₄ | Anti-inflammatory effects | Lacks chlorine; different functional groups |

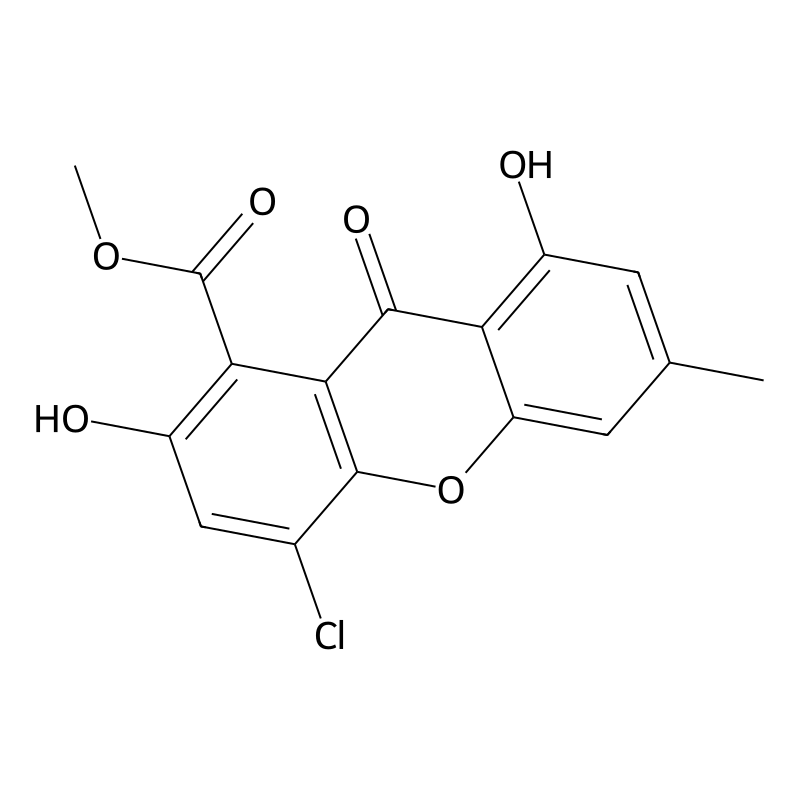

4-Chloropinselin (CAS: 104022-83-5) is a chlorinated xanthone derivative with the molecular formula $$ \text{C}{16}\text{H}{11}\text{ClO}_6 $$ and a molecular weight of 334.71 g/mol. Xanthones are dibenzo-γ-pyrone compounds characterized by a tricyclic scaffold comprising two benzene rings fused to a central oxygenated pyrone ring. The structural uniqueness of 4-chloropinselin arises from:

- A chlorine atom at the C-4 position of the xanthone backbone.

- Hydroxyl groups at C-2 and C-8, a methyl group at C-6, and a methoxycarbonyl group at C-1.

- A ketone group at C-9, common to most xanthones.

The compound’s IUPAC name is methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate, and its SMILES notation is CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O. Its planar structure facilitates π-π stacking interactions, while the chlorine substituent enhances electrophilic reactivity.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{11}\text{ClO}_6 $$ |

| Molecular Weight | 334.71 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Soluble in DMSO, chloroform, acetone |

| Storage Conditions | -20°C in desiccated environment |

Historical Context of Discovery and Isolation

4-Chloropinselin was first isolated in the late 20th century from the phytopathogenic fungus Monilinia fructicola, the causal agent of cherry rot. Key milestones include:

- 1989: Horiguchi et al. identified 4-chloropinselin as a biosynthetic precursor to chloromonilicin, a self-inhibitory growth factor in M. fructicola.

- 1998: Hutchinson’s work on combinatorial biosynthesis highlighted its role in fungal secondary metabolism.

- 2020: Isolation from Bipolaris sorokiniana expanded its known natural sources.

The compound’s structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, $$ ^1\text{H} $$-NMR spectra revealed aromatic proton signals at δ 6.14–7.23 ppm, confirming the xanthone scaffold.

Natural Occurrence and Distribution

4-Chloropinselin is primarily produced by fungal species in the genera Monilinia and Bipolaris:

- Ascomycete Fungi:

- Biosynthetic Pathways:

- Geographic Distribution:

Significance in Natural Product Chemistry

4-Chloropinselin holds dual importance in chemical and biological research:

- Biosynthetic Model:

- Structural Template for Drug Discovery:

- Ecological Role:

4-Chloropinselin is an organic compound with the molecular formula C₁₆H₁₁ClO₆ and a molecular weight of 334.71 grams per mole [2] [3] [5]. This compound belongs to the xanthone family of naturally occurring phenolic compounds and is systematically named as methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate [5] [48]. The compound has been identified as a natural product isolated from Monilinia fructicola, a fungal pathogen known for producing various bioactive secondary metabolites [6] [8] [48].

Xanthone Scaffold Characteristics

The xanthone scaffold forms the fundamental structural framework of 4-Chloropinselin, characterized by a dibenzo-γ-pyrone core structure [42] [43] [46]. Xanthones possess a planar, tricyclic system consisting of two benzene rings fused together through an oxygen atom and a carbonyl group, creating the distinctive 9H-xanthen-9-one skeleton [43] [45] [46]. The numbering system for xanthones follows biosynthetic origins, with the A-ring (carbons 1-4) being acetate-derived and the B-ring (carbons 5-8) originating from the shikimate pathway [43] [46]. This rigid, conjugated aromatic system contributes significantly to the stability and unique properties of xanthone derivatives [46] [47]. The planar nature of the xanthone framework, with minimal deviation from planarity except for oxygen atoms, creates a stable scaffold that limits free rotation and enhances molecular rigidity [46].

Position of Chlorine Substitution (C-4)

In 4-Chloropinselin, the chlorine atom is specifically positioned at the C-4 carbon of the xanthone ring system [5] [48]. This halogen substitution occurs on the A-ring portion of the xanthone scaffold, which significantly influences both the chemical and physical properties of the molecule [5]. The chlorine substitution at position 4 creates an electron-withdrawing effect that can alter the electron density distribution across the aromatic system [34]. This positioning is critical for the compound's biological activity and chemical reactivity patterns, as the C-4 position represents a key site for structural modification in xanthone derivatives [34] [45].

Methyl and Hydroxyl Group Arrangements

4-Chloropinselin contains multiple hydroxyl groups strategically positioned at C-2 and C-8 of the xanthone framework [5] [48]. These hydroxyl substituents contribute to the compound's hydrogen bonding capabilities and influence its solubility characteristics [32] [36]. Additionally, a methyl group is present at the C-6 position, providing steric and electronic effects that modify the overall molecular properties [5] [48]. The arrangement of these functional groups creates a specific substitution pattern that distinguishes 4-Chloropinselin from other xanthone derivatives [5]. The hydroxyl groups at positions 2 and 8 are particularly important for intermolecular interactions and contribute to the compound's crystal packing arrangements [32].

Methyl Ester Functionality

The methyl ester group is attached to the C-1 position of the xanthone ring, forming a carboxylate functionality that significantly impacts the compound's chemical behavior [5] [48]. This ester group introduces additional polarity to the molecule and provides a site for potential chemical modifications through hydrolysis or transesterification reactions [33]. The methyl ester functionality also influences the compound's lipophilicity and membrane permeability characteristics [5]. The presence of this ester group makes the compound susceptible to nucleophilic attack under basic conditions, which is a key consideration for chemical stability and reactivity [33].

Physical Characteristics

Yellow Crystalline Appearance

4-Chloropinselin typically appears as a yellow crystalline powder when isolated and purified [4] [9]. This characteristic coloration is consistent with the chromophoric properties of xanthone derivatives, which often exhibit yellow to orange hues due to their extended conjugated aromatic systems [44] [46]. The crystalline nature indicates an ordered solid-state structure with defined melting characteristics [4]. The yellow color originates from the electronic transitions within the conjugated xanthone framework, particularly involving the carbonyl group and aromatic ring systems [44].

Melting Point Determination (246-247.5°C)

The melting point of 4-Chloropinselin has been determined to be in the range of 246-247.5°C, indicating a relatively high thermal stability for this organic compound [51] [54]. This elevated melting point is characteristic of compounds with extensive hydrogen bonding networks and rigid aromatic structures [51]. The narrow melting range suggests high purity of the crystalline material, as impurities typically broaden the melting temperature range [51] [54]. The determination of melting point serves as both an identification parameter and a purity assessment tool for this xanthone derivative [51].

Other Physical Properties

4-Chloropinselin exhibits a predicted relative density of 1.545 grams per cubic centimeter, indicating it is denser than water [2]. The compound demonstrates specific optical properties related to its conjugated aromatic structure, contributing to its utility in spectroscopic analyses [44]. The molecular structure imparts specific thermal and mechanical properties that influence its handling and processing characteristics [2]. These physical properties are directly related to the compound's molecular structure and intermolecular interactions within the crystal lattice [52].

Solubility Profile

Solubility in Chloroform

4-Chloropinselin demonstrates favorable solubility characteristics in chloroform, a common organic solvent used for extraction and purification of natural products [16] [19]. Chloroform's intermediate polarity and hydrogen bonding capabilities make it suitable for dissolving compounds with both polar and nonpolar characteristics, such as 4-Chloropinselin [16]. The solubility in chloroform is enhanced by the compound's aromatic nature and the presence of both polar hydroxyl groups and nonpolar aromatic regions [19]. This solubility characteristic is particularly useful for analytical procedures and compound isolation from biological matrices [16].

Solubility in Dichloromethane and Ethyl Acetate

The compound shows good solubility in dichloromethane, another halogenated solvent commonly used in organic chemistry applications [16] [17]. Dichloromethane's ability to dissolve 4-Chloropinselin is attributed to favorable dipole-dipole interactions and the solvent's capacity to accommodate both polar and aromatic molecular components [16]. Ethyl acetate also serves as an effective solvent for 4-Chloropinselin, providing moderate polarity that complements the compound's mixed hydrophilic and lipophilic characteristics [18]. The solubility in these solvents makes them suitable choices for extraction, purification, and analytical procedures involving this xanthone derivative [17] [18].

Solubility in DMSO and Acetone

4-Chloropinselin exhibits solubility in dimethyl sulfoxide (DMSO), a highly polar aprotic solvent known for its exceptional solvating properties [19] [21]. DMSO's ability to form hydrogen bonds through its sulfoxide group facilitates the dissolution of compounds containing hydroxyl functionalities like those present in 4-Chloropinselin [19]. The compound also demonstrates solubility in acetone, a moderately polar solvent that can accommodate the mixed polar and nonpolar character of the xanthone structure [19]. These solubility characteristics are important for biological assays and pharmaceutical applications where aqueous-miscible solvents are preferred [21].

Aqueous Solubility Characteristics

The aqueous solubility of 4-Chloropinselin is expected to be limited due to its predominantly aromatic structure and lipophilic character [20] [21]. The presence of hydroxyl groups at positions 2 and 8 provides some hydrophilic character, but this is insufficient to overcome the hydrophobic nature of the xanthone scaffold [20]. The methyl ester functionality further reduces water solubility by adding lipophilic character to the molecule [21]. Limited aqueous solubility is typical for xanthone derivatives and influences their bioavailability and formulation requirements [20] [21].

Spectroscopic Properties

UV-Visible Spectroscopy

4-Chloropinselin exhibits characteristic ultraviolet-visible absorption bands consistent with xanthone chromophores [22] [24] [25]. The compound typically shows absorption maxima in the UV region around 232 nanometers and in the visible region between 290-360 nanometers, corresponding to π→π* transitions within the conjugated aromatic system [6] [25]. These spectral characteristics are modified by the chlorine substitution and hydroxyl groups, which influence the electronic transitions and extinction coefficients [22] [24]. The UV-visible spectrum serves as a valuable tool for compound identification and quantitative analysis in both analytical and biological studies [24] [25].

IR Spectroscopic Features

Infrared spectroscopy of 4-Chloropinselin reveals characteristic absorption bands that provide structural information about functional groups present in the molecule [29]. The compound exhibits broad hydroxyl stretching vibrations around 3400-3450 wavenumbers, indicating the presence of the phenolic OH groups [25] [29]. The carbonyl stretch of the xanthone core appears around 1650-1670 wavenumbers, while the methyl ester carbonyl shows absorption near 1737 wavenumbers [25] [29]. Additional bands corresponding to aromatic carbon-carbon stretching and carbon-chlorine vibrations provide further structural confirmation [29].

1H NMR Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments in 4-Chloropinselin [26] [25]. The aromatic protons appear in the characteristic downfield region between 6-8 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and carbonyl groups [26]. The methyl ester protons typically appear as a singlet around 3.9 parts per million, while the methyl group at C-6 resonates around 2.3 parts per million [25]. Hydroxyl protons appear as exchangeable signals in the range of 9-12 parts per million, confirming the presence of phenolic groups [26].

13C NMR Spectroscopic Data

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of 4-Chloropinselin [26] [25]. The carbonyl carbon of the xanthone core typically resonates around 180 parts per million, while the ester carbonyl appears near 170 parts per million [25] [26]. Aromatic carbons show characteristic chemical shifts between 100-160 parts per million, with specific values influenced by substitution patterns and electronic effects [26]. The methyl ester carbon appears around 52 parts per million, and the C-6 methyl carbon resonates near 21 parts per million [25].

Mass Spectrometric Characterization

Mass spectrometry of 4-Chloropinselin provides molecular weight confirmation and fragmentation pattern information [27] [25]. The molecular ion peak appears at mass-to-charge ratio 334/336, showing the characteristic chlorine isotope pattern [2] [25]. Common fragmentation pathways include loss of the methyl ester group (loss of 59 mass units) and hydroxyl groups, providing structural confirmation [27]. High-resolution mass spectrometry can determine the exact molecular formula and distinguish this compound from structural isomers [27] [25].

Chemical Reactivity

Stability Under Various Conditions

4-Chloropinselin demonstrates good chemical stability under normal storage conditions when kept in appropriate environments [30] [35]. The xanthone scaffold provides inherent stability due to its aromatic character and rigid structure [30]. However, the compound may undergo degradation under extreme pH conditions, high temperatures, or in the presence of strong oxidizing agents [30] [35]. The stability is enhanced by the electron-withdrawing effects of the chlorine atom, which reduces electron density and susceptibility to electrophilic attack [35].

Reactivity of Hydroxyl Groups

The hydroxyl groups at positions 2 and 8 in 4-Chloropinselin exhibit typical phenolic reactivity patterns [32] [36]. These groups can participate in hydrogen bonding interactions and are susceptible to oxidation under appropriate conditions [32]. The hydroxyl groups can undergo alkylation, acylation, and other derivatization reactions commonly employed for phenolic compounds [36]. The reactivity of these groups is influenced by their electronic environment within the xanthone framework and the presence of neighboring electron-withdrawing substituents [32] [36].

Reactivity of Ester Functionality

The methyl ester group in 4-Chloropinselin is susceptible to hydrolysis under both acidic and basic conditions [33]. Under basic conditions, saponification can occur to yield the corresponding carboxylic acid derivative [33]. The ester group can also participate in transesterification reactions when treated with different alcohols in the presence of appropriate catalysts [33]. This reactivity makes the ester functionality a versatile site for chemical modifications and derivatization strategies [33].

Chlorine-Related Reactivity

The chlorine atom at position 4 influences the reactivity of 4-Chloropinselin through both electronic and steric effects [34] [35]. The chlorine substituent acts as an electron-withdrawing group, affecting the electron density distribution across the aromatic system [34]. This can influence the compound's susceptibility to nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions due to the stability of the aromatic chloride bond [34]. The chlorine atom also provides a potential site for further chemical modifications through metal-catalyzed coupling reactions [35].

The biosynthesis of 4-chloropinselin represents a sophisticated metabolic pathway that demonstrates the intricate mechanisms by which fungi produce chlorinated xanthone natural products. This xanthone derivative serves as both a bioactive compound and a critical intermediate in the production of more complex metabolites such as chloromonilicin [1] [2] [3].

Biosynthetic Gene Clusters in Producing Organisms

BGC0002726 from Bipolaris sorokiniana

The biosynthetic gene cluster BGC0002726 from Bipolaris sorokiniana represents the primary genetic machinery responsible for 4-chloropinselin production [4] [5]. This cluster spans 73,894 nucleotides and contains twenty genes designated as CcxA through CcxT, each playing specific roles in the biosynthetic process [5] [6]. The cluster is located on GenBank accession MK523385.1 and demonstrates the characteristic organization of fungal secondary metabolite gene clusters [4].

The core polyketide synthase gene within this cluster serves as the foundational enzyme for initiating the biosynthetic pathway [5]. The presence of multiple genes with varying domain compositions and functional sites indicates the complexity of the enzymatic machinery required for 4-chloropinselin biosynthesis. Notably, genes such as CcxC and CcxQ exhibit high numbers of protein database hits, suggesting conserved functional domains across related biosynthetic systems [5] [6].

Gene Arrangement and Regulation

The genes within BGC0002726 are arranged in a coordinated manner that facilitates efficient metabolite production. The cluster organization includes genes encoding various enzymatic functions, ranging from those with no identified domains (CcxA, CcxE, CcxG) to highly complex proteins with multiple domains (CcxJ with four domains) [5]. This arrangement suggests a hierarchical organization where core biosynthetic genes are flanked by accessory genes responsible for pathway regulation and metabolite modification.

Gene regulation within the cluster appears to be coordinated through transcriptional control mechanisms, as evidenced by the presence of transcription factor-encoding genes such as CcxT [6]. The CcxT protein contains conserved domains typical of fungal transcription factors, including a middle homology region characteristic of zinc cluster DNA-binding proteins [6]. This regulatory architecture ensures that the biosynthetic pathway is activated under appropriate environmental conditions and metabolic states.

Biosynthetic Pathways

Polyketide Synthase Pathway

The biosynthesis of 4-chloropinselin initiates through the polyketide synthase pathway, which serves as the primary route for constructing the carbon skeleton of this xanthone derivative [7] [8]. Type I polyketide synthases are responsible for the iterative condensation of acetyl-CoA starter units with malonyl-CoA extender units, generating a polyketide chain that serves as the precursor to the benzophenone intermediate [7] [9].

The polyketide chain undergoes a series of modifications including reduction, dehydration, and cyclization reactions that are catalyzed by domains within the polyketide synthase complex [7]. These modifications establish the basic aromatic ring structure that will ultimately form the xanthone scaffold. The specific programming of the polyketide synthase determines the length and substitution pattern of the resulting polyketide, which directly influences the final structure of 4-chloropinselin [8].

Moniliphenone as a Precursor

Moniliphenone serves as a critical benzophenone intermediate in the biosynthetic pathway leading to 4-chloropinselin [1] [3] [10]. This compound represents the first stable intermediate that can be isolated from fungal cultures and represents the transition from linear polyketide to cyclic aromatic structure [11] [10]. Deuterium labeling studies have definitively established moniliphenone as a direct precursor to 4-chloropinselin, with incorporation rates of 32% observed in feeding experiments [1].

The structural characteristics of moniliphenone include two aromatic rings connected by a carbonyl group, representing the classic benzophenone architecture [1] [3]. The specific hydroxylation pattern and methyl substitutions on moniliphenone are crucial for subsequent enzymatic modifications that lead to 4-chloropinselin formation. The compound can be isolated from fungal cultures and serves as an excellent substrate for investigating the later stages of the biosynthetic pathway [11] [10].

Formation of Benzophenone Intermediates

The formation of benzophenone intermediates represents a critical transformation in xanthone biosynthesis, where the linear polyketide chain undergoes intramolecular cyclization to generate the characteristic two-ring structure [7] [12] [13]. This process involves the formation of a carbon-carbon bond between distant positions on the polyketide chain, typically through an aldol-type condensation reaction [7].

The benzophenone formation is facilitated by type III polyketide synthases, which catalyze the condensation of activated carboxylic acid precursors with malonyl-CoA units [14]. These enzymes demonstrate remarkable regioselectivity in forming the benzophenone core structure while maintaining the appropriate substitution pattern for subsequent modifications [12]. The resulting benzophenone intermediates serve as substrates for further hydroxylation, methylation, and halogenation reactions that generate the diverse array of xanthone natural products [7] [13].

Chlorination Mechanisms in Biosynthesis

Halogenase Enzymes Involved

The introduction of chlorine atoms into 4-chloropinselin is accomplished through the action of specialized halogenase enzymes that demonstrate remarkable specificity for aromatic substrates [15] [16] [17]. Flavin-dependent halogenases represent the primary enzyme class responsible for chlorinating aromatic compounds in fungal secondary metabolism [16] [18] [19]. These enzymes require reduced flavin adenine dinucleotide (FADH₂) as a cofactor and utilize molecular oxygen and chloride ions to generate the reactive chlorinating species [16] [17].

The halogenase mechanism involves the formation of a flavin-4a-hydroperoxide intermediate through the reaction of FADH₂ with molecular oxygen [16] [17]. This intermediate subsequently reacts with chloride ion to produce hypochlorous acid, which is then channeled through a protein tunnel to the substrate binding site [18] [17]. The reactive chlorinating species is believed to be a chloramine formed by the reaction of hypochlorous acid with a conserved lysine residue within the enzyme active site [17] [19].

Regioselective Chlorination

The regioselective chlorination of aromatic substrates represents one of the most remarkable aspects of biological halogenation chemistry [18] [20] [19]. Halogenase enzymes achieve exceptional regioselectivity through precise positioning of the substrate within the enzyme active site, effectively protecting non-target positions while exposing the desired chlorination site to the reactive chlorinating species [18] [19].

Structural studies of tryptophan halogenases have revealed that regioselectivity is achieved through specific protein-substrate interactions that orient the aromatic ring in a defined geometry relative to the chlorinating center [18] [19]. The enzyme active site creates a protected environment where only the target carbon atom is accessible to the chlorinating agent, while other potentially reactive positions are shielded by the protein structure [18]. This mechanism ensures that chlorination occurs at the precise position required for biological activity [20] [19].

Cyclization to Form Xanthone Scaffold

The cyclization of benzophenone intermediates to form the xanthone scaffold represents a key transformation that establishes the characteristic tricyclic structure of these natural products [7] [12] [9]. This process involves an intramolecular oxidative coupling reaction between the two aromatic rings of the benzophenone, typically occurring through a phenolic hydroxyl group and an adjacent carbon atom [7] [9].

The cyclization mechanism proceeds through a radical-mediated process that involves the one-electron oxidation of a phenolic hydroxyl group to generate a phenoxy radical [7]. This radical species then undergoes intramolecular coupling with an adjacent aromatic carbon, forming the central pyran ring of the xanthone structure [9]. The regioselectivity of this cyclization determines whether 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone isomers are formed [7] [9].

Deuterium Labeling Studies in Biosynthesis Research

Deuterium labeling studies have provided crucial insights into the biosynthetic pathway of 4-chloropinselin and have definitively established the sequence of transformations leading from simple precursors to the final natural product [1] [21] [22]. These investigations utilize deuterium-labeled precursor compounds that are fed to producing organisms, allowing researchers to trace the fate of specific atoms through the biosynthetic pathway [1] [21].

The incorporation of deuterium-labeled moniliphenone into 4-chloropinselin was confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy analysis [1]. The studies revealed incorporation rates of 32% for moniliphenone conversion to chloromonilicin and 13% for conversion to 4-chloropinselin, demonstrating the direct precursor-product relationship [1]. Importantly, deuterium-labeled xanthone intermediates showed no incorporation into chloromonilicin, indicating that the cyclization to form the xanthone scaffold occurs after chlorination of the benzophenone precursor [1].